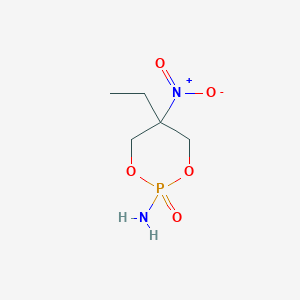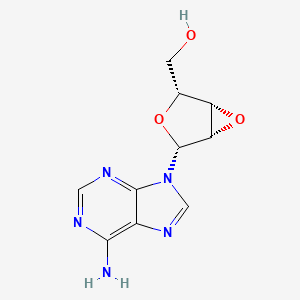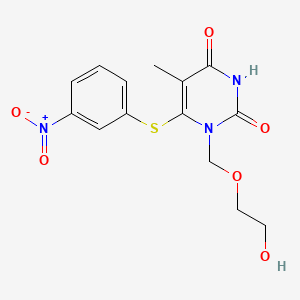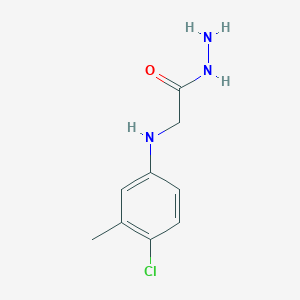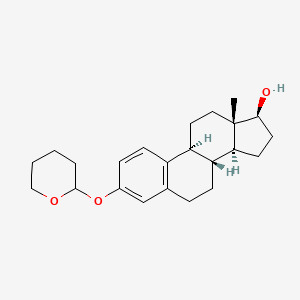
Estradiol 3-tetrahydropyranyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol 3-tetrahydropyranyl ether is a synthetic estrogen and estrogen ether. It is a derivative of estradiol, a naturally occurring hormone in the human body. This compound was developed to improve the oral activity of estradiol, making it more effective when administered orally. Although it was never marketed, it has been reported to possess significantly improved oral activity compared to estradiol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estradiol 3-tetrahydropyranyl ether is synthesized by reacting estradiol with tetrahydropyranyl chloride in the presence of an acid catalyst. This reaction forms a protective tetrahydropyranyl group on the hydroxyl group of estradiol, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the desired product’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Estradiol 3-tetrahydropyranyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the parent alcohol.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the behavior of estrogen ethers and their reactivity.
Biology: Research has focused on its biological activity and potential as a more effective oral estrogen therapy.
Medicine: Studies have explored its antifertility activity and potential use in hormone replacement therapy.
Industry: Its improved oral activity makes it a candidate for developing new pharmaceutical formulations
Mécanisme D'action
Estradiol 3-tetrahydropyranyl ether exerts its effects by mimicking the action of natural estrogen. It binds to estrogen receptors in various tissues, including the breast, uterus, and bone. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent physiological effects. The tetrahydropyranyl group enhances its oral bioavailability, allowing for more effective absorption and utilization in the body .
Comparaison Avec Des Composés Similaires
Estradiol 3-tetrahydropyranyl ether is unique due to its improved oral activity compared to other estrogen derivatives. Similar compounds include:
Estradiol 17β-tetrahydropyranyl ether: Another derivative with a tetrahydropyranyl group at a different position.
Estradiol acetate: An esterified form of estradiol with improved stability and bioavailability.
Ethinylestradiol: A synthetic form of estradiol commonly used in oral contraceptives due to its high bioavailability
These compounds share similar estrogenic effects but differ in their chemical structure, stability, and bioavailability, making this compound a unique and valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
41781-86-6 |
|---|---|
Formule moléculaire |
C23H32O3 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H32O3/c1-23-12-11-18-17-8-6-16(26-22-4-2-3-13-25-22)14-15(17)5-7-19(18)20(23)9-10-21(23)24/h6,8,14,18-22,24H,2-5,7,9-13H2,1H3/t18-,19-,20+,21+,22?,23+/m1/s1 |
Clé InChI |
BOLMNLJKDBCJIB-CUFSGNDSSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)

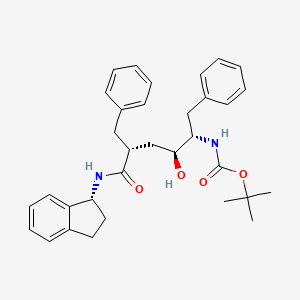
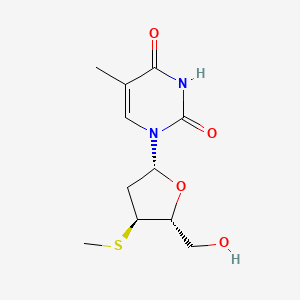
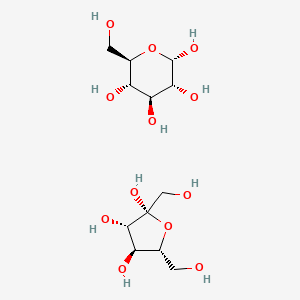
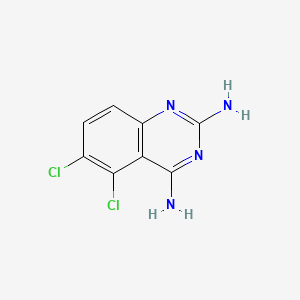
![3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15194546.png)
